molecular formula C12H15NO2 B13037571 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid

Cat. No.: B13037571
M. Wt: 205.25 g/mol
InChI Key: LZGRPGHWRFDKQR-UHFFFAOYSA-N
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Description

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid is a specialized chemical compound with the molecular formula C12H15NO2 This compound features a cyclobutane ring substituted with an amino group and a phenylmethyl group, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenylmethylamine derivative, the cyclobutane ring can be formed through intramolecular cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: A simpler analog with a similar cyclobutane ring structure.

    Cyclobutane-containing alkaloids: Natural products with cyclobutane rings that exhibit various biological activities.

Uniqueness

3-(Amino(phenyl)methyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a phenylmethyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-[amino(phenyl)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c13-11(8-4-2-1-3-5-8)9-6-10(7-9)12(14)15/h1-5,9-11H,6-7,13H2,(H,14,15)

InChI Key

LZGRPGHWRFDKQR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)C(C2=CC=CC=C2)N

Origin of Product

United States

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